molecular formula CH6As2O6 B1209603 Methylenediarsonic acid CAS No. 24073-66-3

Methylenediarsonic acid

Cat. No.: B1209603
CAS No.: 24073-66-3
M. Wt: 263.9 g/mol
InChI Key: GLAQLYJZMPCOFF-UHFFFAOYSA-N
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Description

Methylenediarsonic acid (HO₂AsCH₂AsO₃H₂) is an organoarsenic compound characterized by two arsenic atoms linked via a methylene (-CH₂-) group. This structure distinguishes it from other arsenic-containing compounds, as the methylene bridge facilitates unique chemical interactions and reactivity.

Properties

CAS No.

24073-66-3

Molecular Formula

CH6As2O6

Molecular Weight

263.9 g/mol

IUPAC Name

arsonomethylarsonic acid

InChI

InChI=1S/CH6As2O6/c4-2(5,6)1-3(7,8)9/h1H2,(H2,4,5,6)(H2,7,8,9)

InChI Key

GLAQLYJZMPCOFF-UHFFFAOYSA-N

SMILES

C([As](=O)(O)O)[As](=O)(O)O

Canonical SMILES

C([As](=O)(O)O)[As](=O)(O)O

Other CAS No.

24073-66-3

Synonyms

methylenediarsonic acid

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structures and Key Properties

The table below summarizes structural and functional differences between methylenediarsonic acid and related compounds:

Compound Chemical Structure Key Properties
This compound HO₂As-CH₂-AsO₃H₂ Hypothesized to exhibit dual arsenic reactivity; limited toxicity data available.
Dimethylarsinic acid (CH₃)₂AsO₂H Common metabolite of inorganic arsenic; high aquatic toxicity .
Arsanilic acid NH₂C₆H₄AsO₃H₂ Historically used in poultry feed; contains aromatic-arsenic linkage .
Disodium methylarsonate Na₂[CH₃AsO₃] Herbicide; analyzed via flameless atomic absorption .
Arsenobetaine (CH₃)₃As⁺CH₂COO⁻ Non-toxic arsenic form in seafood; zwitterionic structure .

Toxicity and Environmental Impact

  • This compound: Limited ecotoxicity data, but arsenic-containing compounds generally pose chronic risks.
  • Dimethylarsinic Acid (DMA) :
    • Acute Toxicity : Causes respiratory irritation; prolonged inhalation linked to chronic effects .
    • Ecotoxicity : "Very toxic to aquatic life with long-lasting effects" .
  • Arsanilic Acid : Banned in many regions due to arsenic bioaccumulation in livestock and environmental contamination .
  • Disodium Methylarsonate (DSMA): Regulated as a carcinogen; requires wet digestion for arsenic quantification .

Research Limitations and Contradictions

  • Data Gaps : Direct studies on this compound are absent in the provided evidence; inferences rely on structural analogs.
  • Contradictions: While DMA is classified as highly toxic to aquatic life, arsenobetaine is non-toxic despite containing arsenic . This highlights the critical role of chemical speciation in toxicity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing methylenediarsonic acid, and how can purity be rigorously assessed?

  • Methodological Answer : Synthesis typically involves arsenic acid and formaldehyde under acidic conditions. Key steps include stoichiometric control (e.g., molar ratios) and pH monitoring to minimize byproducts like monomethylarsonic acid . Purity assessment requires hyphenated techniques such as HPLC-ICP-MS to quantify arsenic species, complemented by NMR (e.g., 1^1H and 13^{13}C) for structural confirmation. Purity thresholds (>95%) should align with IUPAC guidelines for arsenic-containing compounds.

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

  • Methodological Answer : Ion chromatography coupled with mass spectrometry (IC-MS) is preferred for aqueous samples due to low detection limits (0.1–1 µg/L). For solid matrices (e.g., soil), sequential extraction followed by ICP-OES ensures speciation accuracy. Validate methods using certified reference materials (e.g., NIST SRM 1640a) and spike-recovery tests (85–115% acceptable range) .

Q. How can researchers systematically identify gaps in existing literature on this compound’s environmental fate?

  • Methodological Answer : Conduct a scoping review using PRISMA-ScR guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000).
  • Use databases like SciFinder and Web of Science with keywords: "this compound," "arsenic speciation," "environmental persistence."
  • Map trends (e.g., predominance of toxicity studies over degradation kinetics) and flag understudied areas (e.g., soil-plant transfer mechanisms) .

Advanced Research Questions

Q. How should experimental designs be optimized to investigate this compound’s redox behavior in anaerobic systems?

  • Methodological Answer :

  • Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) .
  • Design : Use controlled batch reactors with Eh/pH monitoring. Include abiotic controls (e.g., sterilized sediments) to distinguish microbial vs. chemical reduction.
  • Analytics : Employ XANES to track arsenic oxidation states and LC-TOF-MS for intermediate detection .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Pool data from heterogeneous studies (e.g., differing exposure durations, model organisms) using random-effects models.
  • Sensitivity Testing : Replicate high-discrepancy experiments under standardized conditions (e.g., OECD Test Guideline 203 for aquatic toxicity).
  • Bias Assessment : Apply ROBINS-I tool to evaluate confounding factors (e.g., coexisting pollutants) .

Q. How can interdisciplinary approaches improve understanding of this compound’s interactions with soil organic matter?

  • Methodological Answer :

  • Collaborative Workflow :

Geochemical Modeling : Use PHREEQC to predict binding constants with humic acids.

Spectroscopy : Synchrotron-based EXAFS for molecular-scale adsorption studies.

Microbial Analysis : 16S rRNA sequencing to identify taxa involved in methylation/demethylation .

Data Management and Reproducibility

Q. What metadata standards ensure long-term usability of this compound research data?

  • Methodological Answer : Adopt discipline-specific schemas (e.g., ISA-TAB for environmental chemistry):

  • Essential Metadata : Synthesis conditions (pH, temperature), analytical instrument parameters (e.g., column type for HPLC), and QA/QC protocols.
  • FAIR Compliance : Assign persistent identifiers (DOIs) via repositories like Zenodo .

Table 1 : Comparison of Analytical Techniques for this compound Characterization

TechniqueDetection Limit (As)Matrix ApplicabilityKey Limitations
HPLC-ICP-MS0.1 µg/LAqueousHigh cost, matrix interference
XANES50 mg/kgSolidRequires synchrotron access
Ion Chromatography1 µg/LSoil leachatesLimited speciation resolution

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